molecular formula C18H18N2O3 B1239811 (E)-N-ethyl-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide

(E)-N-ethyl-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide

Cat. No.: B1239811
M. Wt: 310.3 g/mol
InChI Key: PAMQTYKVKCWTCF-QDTXCPDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-3-(2-furanyl)-2-[(1-oxo-3-phenylprop-2-enyl)amino]-2-propenamide is a N-acyl-amino acid.

Scientific Research Applications

Metabolic Origin and Identification

  • Furan Derivatives Identification and Origin : Research has identified furan derivatives like 2-furoylglycine and 2,5-furandicarboxylic acid as normal constituents of human urine, suggesting the exogenous origin of these compounds, likely from food prepared by strong heating (Pettersen & Jellum, 1972).

Metabolism and Excretion

  • Furan Fatty Acids Metabolism : Consumption of pure omega 3 fatty acids, which are devoid of furan fatty acids, led to a significant increase in plasma levels of metabolites like 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), indicating a potential precursor role of omega 3 fatty acids in the formation of such furan fatty acid metabolites (Liu et al., 2020).
  • Metabolites of Furan in Foods : Metabolites of 5-(Hydroxymethyl)-2-furfural, a product found in fruit juices and certain cooked foods, have been characterized in human subjects, indicating a rapid metabolism to glycine conjugates and other metabolites following consumption (Prior, Wu, & Gu, 2006).

Biological Interactions and Impact

  • Drug Binding Inhibition by Furan Derivatives : Furan carboxylic acids have been detected in uremic serum, showing strong binding to plasma protein and indicating their potential role as inhibitors of drug binding, a significant factor to consider in patients undergoing chronic hemodialysis (Niwa et al., 1988).

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

(E)-N-ethyl-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide

InChI

InChI=1S/C18H18N2O3/c1-2-19-18(22)16(13-15-9-6-12-23-15)20-17(21)11-10-14-7-4-3-5-8-14/h3-13H,2H2,1H3,(H,19,22)(H,20,21)/b11-10+,16-13+

InChI Key

PAMQTYKVKCWTCF-QDTXCPDVSA-N

Isomeric SMILES

CCNC(=O)/C(=C\C1=CC=CO1)/NC(=O)/C=C/C2=CC=CC=C2

SMILES

CCNC(=O)C(=CC1=CC=CO1)NC(=O)C=CC2=CC=CC=C2

Canonical SMILES

CCNC(=O)C(=CC1=CC=CO1)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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